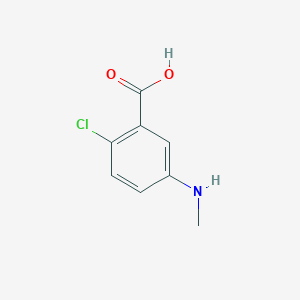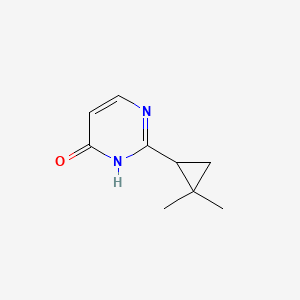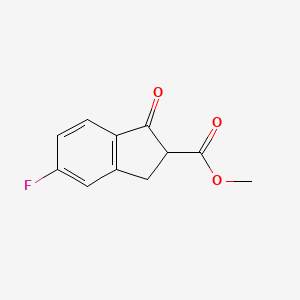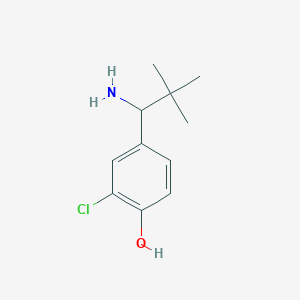![molecular formula C9H17FN2O B13269629 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13269629.png)
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Diazabicyclo[222]octan-2-yl}-3-fluoropropan-2-ol is a bicyclic organic compound It is known for its nucleophilic properties and is used as a catalyst and reagent in various chemical reactions The compound is structurally related to 1,4-diazabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with fluorinated reagents under controlled conditions. One common method includes the alkylation of 1,4-diazabicyclo[2.2.2]octane with fluorinated alkyl halides, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol involves its nucleophilic properties. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A highly nucleophilic tertiary amine base used in similar applications.
Quinuclidine: Structurally similar but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications.
Properties
Molecular Formula |
C9H17FN2O |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-(2,5-diazabicyclo[2.2.2]octan-2-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H17FN2O/c10-3-9(13)6-12-5-7-1-2-8(12)4-11-7/h7-9,11,13H,1-6H2 |
InChI Key |
TVAABGAZRDOSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1CN2)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13269549.png)

![Spiro[2.5]octane-4-carbothioamide](/img/structure/B13269565.png)

![1-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13269570.png)



![1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269606.png)
amine](/img/structure/B13269611.png)


![6-(Aminomethyl)spiro[3.3]heptan-2-one](/img/structure/B13269641.png)
![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
